molecular formula C24H25N5O2S B2464289 N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896306-41-5

N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2464289
CAS No.: 896306-41-5
M. Wt: 447.56
InChI Key: WEOUBEWLTDGDBE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research, primarily for the development of novel kinase inhibitors. Its molecular architecture integrates a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities, which is further functionalized with a thioacetamide linkage to an aromatic ethylphenyl group. This structural motif is frequently employed in the design of compounds that target ATP-binding sites of various kinases a href='https://pubmed.ncbi.nlm.nih.gov/32067569/' [/a]. The presence of the 4-methoxybenzyl and 1H-pyrrol-1-yl substituents suggests potential for enhanced binding affinity and selectivity, making it a valuable chemical probe for investigating intracellular signaling pathways. Researchers utilize this compound to study aberrant kinase signaling in disease models, with a particular focus on oncology and inflammatory diseases. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific receptor tyrosine kinases, thereby modulating downstream effectors and inducing apoptosis or cell cycle arrest in malignant cell lines a href='https://www.ncbi.nlm.nih.gov/books/NBK549812/' [/a]. This acetamide derivative serves as a critical tool for elucidating the complex roles of kinase networks in pathophysiology and for validating new targets for therapeutic intervention.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-3-18-7-6-8-20(15-18)25-23(30)17-32-24-27-26-22(29(24)28-13-4-5-14-28)16-19-9-11-21(31-2)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOUBEWLTDGDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the thioacetamide class. It exhibits significant potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H25N5O2SC_{24}H_{25}N_5O_2S with a molecular weight of approximately 447.56 g/mol. Its structure features:

  • A triazole ring
  • A pyrrole moiety
  • An ethylphenyl group

These structural components contribute to its unique properties and potential applications in drug development.

Biological Activity

Research indicates that compounds containing triazole and pyrrole moieties exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antiviral
  • Immunostimulating

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Similar compounds have shown interactions with various enzymes, suggesting a potential for enzyme inhibition.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to disease processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneTriazole ring with methoxy substitutionAntimicrobial
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazolEthoxy and methoxy substitutionsAnticancer
5-(benzyloxy)-triazole derivativesVarious alkoxy substitutionsAntifungal

The presence of both ethyl and methoxy substituents in this compound may enhance its solubility and biological activity compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyrrole moiety via nucleophilic substitution.
  • Coupling reactions to attach the ethylphenyl and methoxybenzyl groups.

These methods can vary based on specific reagents and conditions used in the laboratory.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in medicinal applications:

  • Antitumor Activity : Research has shown that triazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : Studies indicate that triazole-containing compounds exhibit strong antimicrobial activity against a range of pathogens . This suggests that this compound may also possess similar properties.

Scientific Research Applications

Structural Features

The structure of this compound includes:

  • A triazole ring
  • A pyrrole moiety
  • An ethylphenyl group

These structural components contribute to its unique properties and potential applications in drug development.

Research indicates that compounds containing triazole and pyrrole moieties exhibit a wide range of biological activities. Notable applications include:

Antimicrobial Activity

Studies have demonstrated that similar compounds exhibit promising antimicrobial properties. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown significant activity against various bacterial strains and fungi . The mechanism of action may involve enzyme inhibition and receptor modulation.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with triazole and pyrrole structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.

Antiviral Properties

Preliminary studies suggest that compounds with similar structural features may also possess antiviral properties. The interaction with viral enzymes or receptors could inhibit viral replication .

Immunomodulatory Effects

There is emerging evidence that such compounds may modulate immune responses, enhancing the body's ability to fight infections or diseases .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of triazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting a viable pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

Another research project focused on evaluating the anticancer properties of triazole-containing compounds. The study found that specific derivatives could inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Case Study 3: Immunomodulatory Research

Research exploring the immunomodulatory effects of related compounds revealed that they could enhance immune response markers in vitro. This suggests a potential application in treating immunocompromised conditions or enhancing vaccine efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s side chains:

Reaction TypeReagents/ConditionsProducts
AlkylationAlkyl halides (R-X) in DMF, K₂CO₃, 80°CReplacement of the thioether sulfur with alkyl groups (R-S-R')
ArylationAryl boronic acids, Cu(I) catalysisFormation of diaryl sulfides via cross-coupling

For example, reaction with methyl iodide yields methylated derivatives, enhancing lipophilicity for pharmacological optimization.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)RT, acetic acid, 2 hrsSulfoxide derivative
m-CPBA (meta-chloroperbenzoic acid)DCM, 0°C → RT, 6 hrsSulfone derivative

These oxidized products show altered electronic properties, influencing binding affinities to biological targets.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct
Acidic (HCl, 6M)Reflux, 4 hrsCarboxylic acid and ethylphenylamine
Basic (NaOH, 2M)Ethanol, 70°C, 3 hrsSodium carboxylate and amine

This reaction is pivotal for prodrug activation or metabolite studies.

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:

Reaction TypeReagents/ConditionsProducts
HalogenationNBS (N-bromosuccinimide), AIBN, CCl₄Bromination at the triazole C5 position
CycloadditionAlkynes, Cu(I) catalysisFormation of fused triazole-heterocycle systems

Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.

Pyrrole Ring Modifications

The 1H-pyrrol-1-yl group undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsProducts
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted pyrrole derivatives
SulfonationSO₃, DMF, 50°CSulfonated pyrrole analogs

These modifications tune electronic density, affecting π-π stacking interactions in target binding.

Analytical Characterization

Key techniques for monitoring reactions and verifying products include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions.

  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weights of intermediates and final products.

  • TGA/DSC : Assesses thermal stability post-functionalization.

Pharmacological Relevance

While direct data on this compound’s bioactivity is limited, structural analogs demonstrate:

  • Antimicrobial activity via triazole-thioether interactions with bacterial enzymes.

  • COX-II inhibition in related acetamide derivatives (e.g., THZD3 analog, IC₅₀ = 4.16 μM) .

Reactivity insights guide rational design for enhanced solubility, stability, and target selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Derivatives with Varying Substituents

The following table compares key structural and functional differences:

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Activities Reference
Target Compound 5-(4-Methoxybenzyl), 4-(pyrrole) 3-Ethylphenyl Inferred: High binding affinity (pyrrole), moderate logP (~3.5)
2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Same as target compound 2-(Trifluoromethyl)phenyl Increased lipophilicity (logP ~4.1), enhanced metabolic stability
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 5-(Pyrazole), 4-Phenyl Variable R groups Anti-inflammatory activity (PASS prediction), logP ~2.8–3.2
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide 5-(Benzotriazole), 4-Allyl 3-Chloro-2-methylphenyl Potential kinase inhibition (docking studies)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the target compound (electron-donating) may improve solubility compared to phenyl or benzotriazole analogs .
  • Aromatic Substituents : The 3-ethylphenyl group balances lipophilicity and steric effects, whereas trifluoromethyl () or chloro-methyl () groups increase hydrophobicity and metabolic resistance .
  • Heterocyclic Diversity : Pyrazole () or benzotriazole () substitutions alter π-stacking interactions and target selectivity .

Non-Triazole Heterocyclic Acetamides

Compounds with pyrazole, thiazole, or chromenone cores offer insights into acetamide functionality:

Compound Class Core Structure Acetamide Substituent Key Activities Reference
Pyrazole-thioacetamides Pyrazole 4-Ethoxyphenyl Anti-proliferative (IC₅₀: 1–10 µM)
Chromenone-pyrazolopyrimidines Chromenone-pyrazole Sulfonamide/benzamide groups Kinase inhibition (IC₅₀: <100 nM)
Key Observations:
  • Thioacetamide vs. Carboxamide : Thioacetamides (as in the target compound) generally exhibit higher membrane permeability than carboxamides .
  • Anti-Proliferative Activity : ’s pyrazole-thioacetamides show potent activity, suggesting the target compound may share similar mechanisms .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Answer : Systematic SAR requires:
  • Core scaffold retention : Keep the triazole-thioacetamide backbone constant.
  • Substituent libraries : Vary aryl (e.g., 4-ethylphenyl vs. 4-fluorophenyl) and heterocyclic (e.g., pyrrole vs. pyrazole) groups.
  • High-throughput screening : Test analogs against panels of cancer cell lines or bacterial strains to identify potency trends .

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